molecular formula C34H51N5O7 B10860796 Vodudeutentan CAS No. 2364365-83-1

Vodudeutentan

Cat. No.: B10860796
CAS No.: 2364365-83-1
M. Wt: 643.8 g/mol
InChI Key: LPAHKJMGDSJDRG-ZEYDBOQPSA-N
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Description

Vodudeutentan is a small molecule that has been investigated for its potential therapeutic applications. It is known for its ability to selectively bind to the endothelin B receptor, which plays a role in various physiological and pathological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vodudeutentan involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups. The process typically starts with the protection of amino acids, followed by coupling reactions to form the desired peptide sequence. The final steps involve deprotection and purification to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves the use of automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC). The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Vodudeutentan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

    Chemistry: Used as a model compound to study peptide synthesis and receptor binding.

    Biology: Investigated for its role in modulating endothelin B receptor activity, which is involved in various physiological processes.

    Medicine: Explored for its potential therapeutic effects in conditions such as cancer and cardiovascular diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

Vodudeutentan exerts its effects by selectively binding to the endothelin B receptor. This binding inhibits the receptor’s activity, which can modulate various signaling pathways involved in cell proliferation, migration, and survival. The inhibition of endothelin B receptor activity can lead to reduced tumor growth and enhanced immune response against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vodudeutentan is unique in its high selectivity for the endothelin B receptor, which allows for targeted modulation of this receptor without affecting other endothelin receptors. This selectivity can lead to fewer side effects and improved therapeutic outcomes compared to less selective compounds .

Biological Activity

Vodudeutentan is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of Biological Activities

This compound exhibits several significant biological activities, including:

  • Anti-inflammatory : Demonstrated efficacy in reducing inflammation in various models.
  • Antimicrobial : Effective against a range of bacterial strains.
  • Antioxidant : Capable of scavenging free radicals and reducing oxidative stress.

This compound is synthesized through reactions involving substituted benzenesulphonyl chlorides and amino acids, leading to the formation of sulphonamide derivatives. These compounds are known for their stability and tolerance in human applications, making them suitable candidates for drug development .

The biological activities of this compound can be attributed to its structural characteristics. The presence of specific functional groups enhances its interaction with biological targets, including enzymes involved in inflammatory pathways and microbial growth. For instance, the compound's ability to inhibit cyclooxygenase (COX) enzymes is crucial for its anti-inflammatory effects .

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound using a carrageenan-induced rat paw edema model. The results indicated a significant reduction in edema at various time points, with inhibition rates as high as 94.69% at 1 hour post-administration .

Time (hours)Inhibition Rate (%)
194.69
289.66
387.83

Antimicrobial Activity

In antimicrobial assays, this compound exhibited notable activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several derivatives:

CompoundTarget BacteriaMIC (mg/mL)
4dE. coli6.72
4hS. aureus6.63
4aMixed Bacteria6.67 - 6.45

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of this compound was assessed through various assays measuring its ability to scavenge free radicals. The results indicated that this compound effectively reduced oxidative stress markers in vitro, highlighting its potential as an antioxidant agent .

Properties

CAS No.

2364365-83-1

Molecular Formula

C34H51N5O7

Molecular Weight

643.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2S)-2-[[(2R,6S)-2,6-bis(deuteriomethyl)piperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C34H51N5O7/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t21-,22+,25-,26-,27+/m1/s1/i2D,3D

InChI Key

LPAHKJMGDSJDRG-ZEYDBOQPSA-N

Isomeric SMILES

[2H]C[C@H]1CCC[C@H](N1C(=O)N[C@@H](CC(C)(C)C)C(=O)N[C@H](CC2=CN(C3=CC=CC=C32)C(=O)OC)C(=O)N[C@H](CCCC)C(=O)O)C[2H]

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C

Origin of Product

United States

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